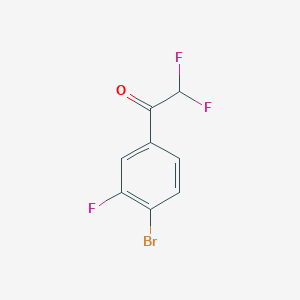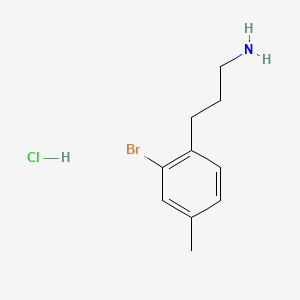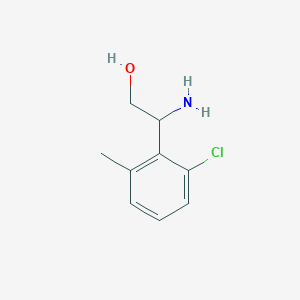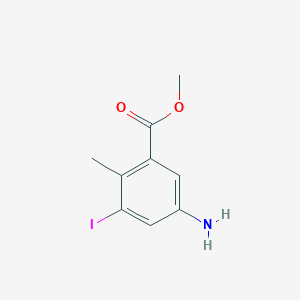aminehydrochloride](/img/structure/B13549002.png)
[(2R)-2-azidopropyl](methyl)aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-azidopropylaminehydrochloride is a chemical compound with the molecular formula C4H11ClN4. This compound is characterized by the presence of an azido group (-N3) attached to a propyl chain, which is further connected to a methylamine group. The hydrochloride salt form enhances its solubility in water, making it easier to handle in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-azidopropylaminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (2R)-2-azidopropanol.
Azidation: The hydroxyl group in (2R)-2-azidopropanol is converted to an azido group using sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF).
Amination: The azido compound is then reacted with methylamine to form (2R)-2-azidopropylamine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid (HCl) to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of (2R)-2-azidopropylaminehydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to handle the reagents and solvents.
Purification: Employing techniques like crystallization and filtration to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-azidopropylaminehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidation reactions.
Hydrogen Gas (H2): Used in reduction reactions with catalysts like palladium on carbon (Pd/C).
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
Amines: Reduction of the azido group forms primary amines.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(2R)-2-azidopropylaminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with azido groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-2-azidopropylaminehydrochloride involves:
Molecular Targets: The azido group can interact with various biomolecules, leading to the formation of covalent bonds.
Pathways Involved: The compound can participate in click chemistry reactions, which are widely used in bioconjugation and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-azidopropylaminehydrochloride: Similar structure but with an ethyl group instead of a methyl group.
(2R)-2-azidopropylaminehydrochloride: Similar structure but with a propyl group instead of a methyl group.
(2R)-2-azidopropylaminehydrochloride: Similar structure but with a butyl group instead of a methyl group.
Uniqueness
(2R)-2-azidopropylaminehydrochloride is unique due to its specific combination of an azido group and a methylamine group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in applications requiring precise chemical modifications and high solubility.
Propriétés
Formule moléculaire |
C4H11ClN4 |
|---|---|
Poids moléculaire |
150.61 g/mol |
Nom IUPAC |
(2R)-2-azido-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H10N4.ClH/c1-4(3-6-2)7-8-5;/h4,6H,3H2,1-2H3;1H/t4-;/m1./s1 |
Clé InChI |
FCPDHGMJQCRHRW-PGMHMLKASA-N |
SMILES isomérique |
C[C@H](CNC)N=[N+]=[N-].Cl |
SMILES canonique |
CC(CNC)N=[N+]=[N-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



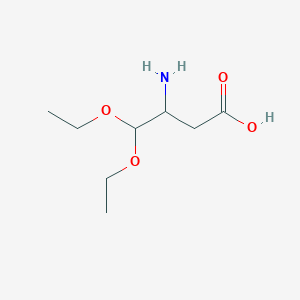
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B13548949.png)
![tert-Butyl 5-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13548957.png)

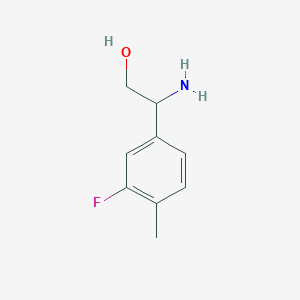

![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride](/img/structure/B13548972.png)
